molecular formula C11H13NO2 B13946216 4-[(Z)-Butylideneamino]benzoic acid CAS No. 781658-42-2

4-[(Z)-Butylideneamino]benzoic acid

Cat. No.: B13946216
CAS No.: 781658-42-2
M. Wt: 191.23 g/mol
InChI Key: CTXTUTXWVIRAPJ-UHFFFAOYSA-N
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Description

4-[(Z)-Butylideneamino]benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a butylideneamino group attached to the benzene ring of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-Butylideneamino]benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and butyraldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the Schiff base.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, where it undergoes the condensation reaction, and the product is continuously collected.

Chemical Reactions Analysis

Types of Reactions: 4-[(Z)-Butylideneamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids and other oxidized products.

    Reduction: Formation of primary amines and aldehydes.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-[(Z)-Butylideneamino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Z)-Butylideneamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-[(Z)-Butylideneamino]benzoic acid.

    Butyraldehyde: Another precursor used in the synthesis.

    Benzoic acid derivatives: Compounds such as 4-hydroxybenzoic acid and 4-methoxybenzoic acid share structural similarities.

Uniqueness: this compound is unique due to the presence of the butylideneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

781658-42-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(butylideneamino)benzoic acid

InChI

InChI=1S/C11H13NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-8H,2-3H2,1H3,(H,13,14)

InChI Key

CTXTUTXWVIRAPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC=NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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